1-(2-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]MORPHOLINE is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under reflux conditions . The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of protein kinases such as CDK2 and Akt
Mechanism of Action
The mechanism of action of 4-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]MORPHOLINE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that promote cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also possess a fused nitrogen-containing heterocyclic ring system and are investigated for their potential as CDK2 inhibitors.
Uniqueness
4-[1-(2-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]MORPHOLINE is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the 2-chlorophenyl group and the morpholine ring contributes to its selectivity and potency as an enzyme inhibitor .
Properties
Molecular Formula |
C15H14ClN5O |
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Molecular Weight |
315.76 g/mol |
IUPAC Name |
4-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C15H14ClN5O/c16-12-3-1-2-4-13(12)21-15-11(9-19-21)14(17-10-18-15)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2 |
InChI Key |
QOYONDPNKOPOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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